Sensitizer Enhancement Ratio (SER) Comparison: Sodium Glycididazole vs. Metronidazole and Misonidazole (MISO)
In a direct head-to-head in vitro comparison on hypoxic V79 cells, Sodium Glycididazole (SGDD) demonstrated a superior sensitizer enhancement ratio (SER) compared to both the prototypical compound metronidazole and the first-generation clinical candidate misonidazole (MISO) under identical conditions [1]. The study clearly delineates the potency gradient: SGDD > MISO >> metronidazole [1].
| Evidence Dimension | Sensitizer Enhancement Ratio (SER) at 0.3 mmol/L |
|---|---|
| Target Compound Data | SER = 1.75 |
| Comparator Or Baseline | Misonidazole (MISO) SER = 1.53; Metronidazole SER = 1.07 |
| Quantified Difference | SGDD SER is 14.4% higher than MISO and 63.6% higher than metronidazole at this concentration. |
| Conditions | In vitro colony formation assay using hypoxic V79 Chinese hamster lung fibroblast cells at 0.3 mmol/L drug concentration. |
Why This Matters
This demonstrates a quantifiable, statistically significant (p<0.01) improvement in radiosensitizing efficiency over both a historical benchmark (metronidazole) and a first-generation clinical candidate (MISO), directly supporting its selection for applications requiring a defined SER advantage over these specific comparators.
- [1] Radiosensitizing efficiency of sodium glycididazole on V79 cells in vitro. Journal of Radiation Research and Radiation Processing. 1995;13(4):213-218. View Source
